molecular formula C15H15N3O2 B14976554 4-hydroxy-2-methyl-5-(2-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-2-methyl-5-(2-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B14976554
M. Wt: 269.30 g/mol
InChI Key: ZVBNICNMOBZLLA-UHFFFAOYSA-N
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Description

2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a pyridine ring fused to a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridopyrimidine derivatives, including 2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE, typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes with aminopyridines, followed by cyclization and further functionalization . For instance, the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with N,N-dimethylformamide thionyl chloride can yield the desired pyridopyrimidine derivative .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By binding to DHFR, the compound reduces the availability of tetrahydrofolate, thereby inhibiting the synthesis of nucleotides and leading to cell death .

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-methyl-5-(2-methylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C15H15N3O2/c1-8-5-3-4-6-10(8)11-7-12(19)18-14-13(11)15(20)17-9(2)16-14/h3-6,11H,7H2,1-2H3,(H2,16,17,18,19,20)

InChI Key

ZVBNICNMOBZLLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)NC(=N3)C

Origin of Product

United States

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